Muscarinic Agonist Potency: O,5‑Dimethyl‑THPO (11a) vs. O‑Methyl‑THPO (10a) and O‑Ethyl‑THPO (10b)
In a series of conformationally restricted tetrahydroisoxazolo[4,5‑c]pyridin‑3‑ol (THPO) derivatives, O,5‑dimethyl‑THPO (11a) – which incorporates the 3‑methoxy‑4,5‑dimethylisoxazole moiety – exhibited the highest agonist potency on peripheral (ileal) muscarinic receptors among the tested compounds. In direct head‑to‑head comparison, the rank order of agonist activity was 11a > 10j > 11b > 10a [1]. This demonstrates that the combined presence of the 3‑methoxy and 5‑methyl substituents on the isoxazole core is essential for optimal receptor activation, as the analogous O‑methyl‑THPO (10a) lacking the C5‑methyl group was significantly less potent.
| Evidence Dimension | Agonist potency on guinea pig ileal muscarinic receptors |
|---|---|
| Target Compound Data | O,5‑dimethyl‑THPO (11a) = most potent agonist (rank 1) |
| Comparator Or Baseline | O‑methyl‑THPO (10a) = rank 4 (least potent agonist) |
| Quantified Difference | Rank order: 11a > 10j > 11b > 10a (11a is the most potent, 10a the least) |
| Conditions | Isolated guinea pig ileum, in vitro pharmacological assay |
Why This Matters
For researchers optimizing muscarinic agonist lead series, the 3‑methoxy‑4,5‑dimethylisoxazole moiety provides a quantifiable potency advantage over the mono‑methylated or de‑methylated analogues, directly impacting candidate selection and procurement priorities.
- [1] Sauerberg, P., Larsen, J. J., Falch, E., & Krogsgaard-Larsen, P. (1986). A novel class of conformationally restricted heterocyclic muscarinic agonists. Journal of Medicinal Chemistry, 29(6), 1004–1009. View Source
